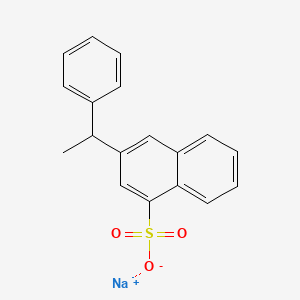![molecular formula C10H7N B571101 1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) CAS No. 121847-07-2](/img/new.no-structure.jpg)
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) is a heterocyclic compound that features a unique fused ring system.
Métodos De Preparación
The synthesis of 1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making the compound useful in various applications .
Comparación Con Compuestos Similares
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) can be compared with other similar heterocyclic compounds, such as:
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine: Similar in structure but may have different functional groups.
Cyclopentapyridine: Another fused ring system with different properties.
Propiedades
Número CAS |
121847-07-2 |
|---|---|
Fórmula molecular |
C10H7N |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
8-azatricyclo[5.4.0.02,6]undeca-1(11),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H7N/c1-3-7-8(4-1)10-9(7)5-2-6-11-10/h1-6,11H |
Clave InChI |
SKMFYKWPQASKBH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=CC=CN3)C2=C1 |
SMILES canónico |
C1=CC2=C3C(=CC=CN3)C2=C1 |
Sinónimos |
1H-Cyclopenta[3,4]cyclobuta[1,2-b]pyridine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)







